2,4,6-Tris(2-chlorophenyl)-1,3,5-triazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H12Cl3N3 |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
2,4,6-tris(2-chlorophenyl)-1,3,5-triazine |
InChI |
InChI=1S/C21H12Cl3N3/c22-16-10-4-1-7-13(16)19-25-20(14-8-2-5-11-17(14)23)27-21(26-19)15-9-3-6-12-18(15)24/h1-12H |
InChI Key |
IEJADCHYEQCWMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
Theoretical and Computational Investigations of 2,4,6 Tris 2 Chlorophenyl 1,3,5 Triazine
Electronic Structure and Molecular Orbital Analysis
The electronic structure and molecular orbitals of 2,4,6-Tris(2-chlorophenyl)-1,3,5-triazine are central to understanding its chemical behavior, reactivity, and photophysical properties. Computational chemistry provides powerful tools to investigate these characteristics at the molecular level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. For molecules like this compound, DFT calculations can predict a variety of ground-state properties with a high degree of accuracy. These properties include optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density.
DFT studies on related 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives have provided insights into how substituent groups on the phenyl rings influence the electronic properties of the central triazine core. mdpi.com For this compound, the presence of chlorine atoms at the ortho position of the phenyl rings is expected to have a significant impact due to both steric and electronic effects. The steric hindrance caused by the chlorine atoms would likely lead to a more twisted conformation, affecting the conjugation between the phenyl rings and the triazine core. Electronically, the inductive effect of the chlorine atoms would influence the electron density distribution across the molecule.
Key parameters that would be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Predicted Ground State Properties from DFT Calculations for a Generic 2,4,6-Tris(aryl)-1,3,5-triazine System
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| Optimized Geometry | Non-planar, twisted conformation | Steric hindrance from ortho-substituents |
| HOMO Energy | Typically localized on the phenyl rings | Region of electron donation |
| LUMO Energy | Typically localized on the triazine ring | Region of electron acceptance |
| HOMO-LUMO Gap | Influenced by substituents | Determines electronic transitions and reactivity |
Note: The values in this table are generalized predictions for a trisubstituted triazine and would require specific DFT calculations for this compound to be quantified.
To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties, such as electronic transition energies, absorption spectra, and the nature of electronic transitions (e.g., π-π* or n-π* transitions).
For similar triazine-based compounds, TD-DFT has been successfully used to interpret experimental UV-Vis absorption spectra and to predict the wavelengths of maximum absorption (λmax). rsc.org The electronic transitions in these systems are often characterized by charge transfer from the electron-rich phenyl rings to the electron-deficient triazine core. The chlorine substituents in this compound would likely modulate these transitions, potentially causing shifts in the absorption spectra compared to the unsubstituted parent compound.
Table 2: Predicted Excited State Properties from TD-DFT Calculations for a Generic 2,4,6-Tris(aryl)-1,3,5-triazine System
| Property | Predicted Characteristic | Significance |
|---|---|---|
| Vertical Excitation Energies | Correlate with absorption maxima (λmax) | Predicts the color and light-absorbing properties |
| Oscillator Strengths | Indicate the intensity of electronic transitions | Helps in interpreting UV-Vis spectra |
Note: This table presents expected outcomes from TD-DFT calculations. Specific values for this compound are not yet reported.
Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structures. While specific QSPR studies on this compound are not documented, the principles of QSPR can be applied to predict various physicochemical properties.
For a series of triazine derivatives, QSPR models could be developed to predict properties such as solubility, melting point, or biological activity based on a set of calculated molecular descriptors. These descriptors can be constitutional, topological, geometrical, or electronic in nature. For instance, the lipophilicity (logP) of this compound could be predicted using QSPR models that correlate this property with descriptors like molecular weight, surface area, and polarizability. The development of such models would be valuable for designing new triazine-based materials with desired properties.
Intermolecular Interactions and Supramolecular Assembly Prediction
The way in which molecules of this compound interact with each other and with other molecules is crucial for understanding its solid-state structure and its potential applications in materials science and supramolecular chemistry. nih.govresearchgate.net
While this compound itself does not possess traditional hydrogen bond donors, the nitrogen atoms in the triazine ring can act as hydrogen bond acceptors. In the presence of suitable donor molecules, it could participate in the formation of hydrogen-bonded networks. researchgate.net
More significantly, the electron-deficient nature of the 1,3,5-triazine (B166579) ring makes it a prime candidate for engaging in anion-π interactions. mdpi.comnih.govrsc.org These are non-covalent interactions where an anion is attracted to the face of an electron-poor aromatic ring. Theoretical studies on other triazine systems have demonstrated the importance of these interactions in anion recognition and sensing. rsc.org Computational models can be used to predict the geometry and strength of such interactions between this compound and various anions.
The planar aromatic systems of the triazine and phenyl rings in this compound can lead to π-π stacking interactions. These interactions are important in determining the crystal packing of the molecule and can influence its electronic properties in the solid state. Computational methods can be used to calculate the preferred stacking arrangements (e.g., face-to-face or offset) and the associated interaction energies. The presence of the chlorine atoms may influence the nature of these stacking interactions due to electrostatic effects.
Computational Studies on Self-Assembly Processes
There are currently no available computational studies that specifically investigate the self-assembly processes of this compound. The self-assembly of molecules is governed by non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces. For related 1,3,5-triazine derivatives, the triazine core is known to participate in directing molecular assembly. nih.gov However, without specific molecular modeling and simulation data for this compound, any description of its aggregation behavior, including the geometry of aggregates and the thermodynamics of the self-assembly process, would be purely speculative.
Applications of 2,4,6 Tris 2 Chlorophenyl 1,3,5 Triazine in Materials Science
Supramolecular Architectures and Assemblies
The planar, electron-deficient nature of the 1,3,5-triazine (B166579) ring makes it an ideal component for designing self-assembling systems. These systems are governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and coordination bonds, which direct the assembly of molecules into larger, well-defined architectures. researchgate.net Triazine derivatives have been successfully employed as synthons to create one-, two-, and three-dimensional polymeric networks with remarkable structural complexity. researchgate.netnih.gov
Fabrication of Ordered Nanostructures
The creation of ordered nanostructures from triazine-based molecules is a testament to the precise control offered by supramolecular chemistry. The substitution pattern on the triazine core dictates the geometry and nature of intermolecular interactions, enabling the fabrication of materials like nanobelts and covalent organic frameworks (COFs).
A notable example, while not the specific chlorophenyl derivative, is the formation of nanobelts from 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPT). By adjusting the pH of the solution, these molecules can self-assemble into well-defined nanobelt structures. rsc.org This process highlights how external stimuli can be used to control the morphology of the resulting nanomaterial. These TPT nanobelts can be further decorated with silver nanoparticles, creating a hybrid material with enhanced catalytic performance. rsc.org
Furthermore, triazine derivatives serve as crucial linkers in the construction of Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with ordered structures and high surface areas. For instance, 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine is used as a nitrogen-rich, electron-deficient core that can be linked with other organic units to form microporous polymers. ossila.com These materials exhibit significant potential for applications in gas storage and catalysis. Similarly, 2,4,6-triphenyl-1,3,5-triazine (B147588) has been incorporated into COFs designed as photocathodes for hydrogen production, demonstrating that the ordered π-arrays within the framework facilitate efficient charge transport. researchgate.net
Host-Guest Chemistry with Triazine-Based Systems
In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule, leading to changes in their respective properties. Triazine derivatives have been extensively studied as host materials, particularly in the context of organic light-emitting diodes (OLEDs). kchem.org The key to their success lies in their unique thermal and optical properties, including high triplet energy and good film-forming ability, which are essential for efficient energy transfer from the host to the guest (dopant) molecule in phosphorescent OLEDs (PHOLEDs). kchem.orgrsc.org
Functional Materials with Tunable Properties
The ability to modify the substituents on the 1,3,5-triazine core allows for the fine-tuning of its electronic and photophysical properties. This tunability is central to the development of functional materials for a range of applications, from light absorption to chemical sensing.
Photoactive Materials and UV Absorbers
Triazine derivatives are a prominent class of photoactive materials, most notably used as ultraviolet (UV) absorbers. sarex.com They are incorporated into plastics, coatings, adhesives, and elastomers to protect them from the degradation caused by UV radiation. sarex.com The primary mechanism of action is the competitive absorption of damaging UV light, which is then dissipated harmlessly as heat. sarex.com
Hydroxyphenyl-triazines (HPTs) are a high-performance class of UV absorbers known for their low volatility, excellent thermal stability, and strong absorbance in the UV-B region. uvabsorber.com Their stability makes them suitable for applications involving high processing temperatures, such as in automotive coatings and engineering plastics like polycarbonates and polyethylene (B3416737) terephthalates. sarex.comuvabsorber.com The performance of these materials is linked to their molecular structure, which facilitates efficient energy dissipation.
Beyond UV protection, triazine-based compounds are used in other photoactive applications. Aromatic dendrimers with a 2,4,6-triphenyl-1,3,5-triazine core have been developed as innovative photocatalysts for the selective oxidation of benzylamines. nih.govacs.org These materials demonstrate improved thermal stability and beneficial photophysical properties that enhance electron-transfer processes. nih.gov Furthermore, the excellent light absorption and charge transport characteristics of triazine compounds make them ideal candidates for use in organic solar cells and as fluorescent dyes. chemimpex.com
| Application Area | Example Triazine Derivative Class | Key Properties |
| UV Absorption | Hydroxyphenyl-triazines (HPTs) | High thermal stability, Low volatility, Strong UV-B absorbance sarex.comuvabsorber.com |
| Photocatalysis | 2,4,6-Triphenyl-1,3,5-triazine Dendrimers | Improved electron-transfer, High thermal stability nih.govacs.org |
| OLEDs | 2,4,6-Triphenyl-1,3,5-triazine | Efficient charge transport, High thermal stability chemimpex.com |
| Organic Solar Cells | 2,4,6-Triphenyl-1,3,5-triazine | Enhanced light absorption and charge transport chemimpex.com |
Chemoresponsive and Electroresponsive Materials
The electronic nature of the triazine ring makes its derivatives sensitive to their chemical and electrical environments, paving the way for chemoresponsive and electroresponsive materials.
Chemoresponsive materials exhibit a change in their properties upon interaction with a specific chemical species. A prime example is the use of nanostructures made from 2,4,6-tris(2-pyridyl)-1,3,5-triazine. When these nanobelts are decorated with silver nanoparticles, they show significant catalytic activity for the reduction of hydrogen peroxide (H₂O₂). rsc.org This system was further developed into a glucose biosensor by immobilizing the enzyme glucose oxidase onto the modified electrode. The sensor demonstrates a wide linear response range for glucose detection, showcasing its potential for applications in medical diagnostics. rsc.org
Electroresponsive materials are characterized by their reaction to an external electric field, a property central to their use in electronic devices. The charge transport capabilities of triazine derivatives are critical in this context. Their application as host materials in OLEDs is a clear demonstration of their electroresponsive nature, where they facilitate the movement and recombination of charge carriers to produce light. kchem.orgchemimpex.com The development of bipolar host materials based on 1,3,5-triazine derivatives is particularly aimed at optimizing this electroresponsive behavior to create highly efficient and stable phosphorescent OLEDs. rsc.org
| Property | Application | Example System | Mechanism |
| Chemoresponsive | Biosensing | Ag nanoparticle-decorated 2,4,6-tris(2-pyridyl)-1,3,5-triazine nanobelts | Catalytic reduction of H₂O₂ for glucose detection rsc.org |
| Electroresponsive | Organic LEDs (OLEDs) | Bipolar host materials based on 1,3,5-triazine | Facilitates balanced charge injection and transport for efficient light emission rsc.org |
In-depth Analysis of 2,4,6-Tris(2-chlorophenyl)-1,3,5-triazine in Coordination Chemistry Remains an Unexplored Frontier
Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of available research on the coordination chemistry of the specific compound this compound. Extensive searches for scholarly articles and data pertaining to the synthesis of its metal complexes, its coordination behavior with transition metals and lanthanides, and its potential catalytic applications have yielded no specific results.
The requested article outline, focusing on the detailed coordination chemistry of this compound, requires in-depth information that is not present in the current body of scientific publications. Topics such as the synthesis and characterization of its metal complexes, its interaction with various metals, its coordination modes and denticities, and structural analyses through methods like X-ray crystallography are not documented. Similarly, there is no available information regarding the catalytic applications of any potential metal complexes derived from this ligand in either electro-catalytic systems or photo-catalytic reactions.
While the broader field of 1,3,5-triazine derivatives has been a subject of considerable study, with many analogues being investigated for their coordination properties and catalytic potential, this specific chloro-substituted derivative appears to be a novel or as-yet-unexplored ligand in the context of coordination chemistry. The scientific community has extensively reported on related compounds, but the unique electronic and steric effects of the 2-chlorophenyl substituents would likely impart distinct properties to its metal complexes, making direct extrapolation from other triazine-based ligands scientifically unsound.
Therefore, the creation of a scientifically accurate and informative article based on the provided outline for this compound is not possible at this time due to the absence of foundational research and published data. Further experimental investigation would be required to elucidate the coordination chemistry of this particular compound.
Coordination Chemistry of 2,4,6 Tris 2 Chlorophenyl 1,3,5 Triazine Ligands
Catalytic Applications of Triazine-Metal Complexes
Homogeneous and Heterogeneous Catalysis
There is currently a lack of specific research detailing the use of 2,4,6-Tris(2-chlorophenyl)-1,3,5-triazine as a ligand in either homogeneous or heterogeneous catalysis. For context, related triazine compounds have shown catalytic activity. For instance, manganese(II) complexes with 2,4,6-tris(2-pyridyl)-triazine have been investigated for their catalytic properties. Additionally, aromatic dendrimers incorporating 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have been explored for their photocatalytic performance. However, direct extrapolation of these findings to the 2-chlorophenyl derivative is not scientifically rigorous without dedicated experimental evidence.
Luminescent Properties of Metal-Triazine Complexes
The luminescent properties of metal complexes incorporating this compound have not been specifically documented. In the broader field of triazine-based metal complexes, luminescence is a widely studied phenomenon. For example, metal-organic frameworks constructed from 2,4,6-tris(4-pyridyl)-1,3,5-triazine have exhibited blue fluorescence. researchgate.net Similarly, iridium(III) complexes functionalized with 2,4,6-triphenyl-1,3,5-triazine have been synthesized and their photoluminescent properties analyzed. rsc.org The presence of the chlorine atoms on the phenyl rings of this compound could potentially influence the luminescent characteristics of its metal complexes through the heavy-atom effect, but this remains a hypothesis pending experimental validation.
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
There are no available studies reporting the use of this compound as a building block for coordination polymers or MOFs. The design and synthesis of such materials are highly dependent on the geometry and coordination modes of the organic ligand. Various other triazine derivatives have been successfully employed in the construction of these supramolecular structures. Ligands such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine and 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine have proven to be effective in forming diverse and stable MOF architectures. researchgate.netmdpi.com The suitability of this compound for creating similar frameworks has yet to be explored.
Photochemistry and Photophysical Properties of 2,4,6 Tris 2 Chlorophenyl 1,3,5 Triazine
Excited State Dynamics and Deactivation Pathways
Upon photoexcitation, 2,4,6-tris(2-chlorophenyl)-1,3,5-triazine can undergo several processes to return to the ground state. The specific pathways are dictated by the molecule's structure and its interaction with the surrounding environment.
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction that occurs in molecules containing both a proton-donating group (like a hydroxyl) and a proton-accepting group in close proximity, typically connected by an intramolecular hydrogen bond. fao.orgscielo.br This process involves the transfer of a proton in the excited state, leading to a tautomeric form that has a distinct, often red-shifted, emission with a large Stokes shift. scielo.br
The molecular structure of this compound lacks the necessary acidic proton donor (e.g., -OH or -NH) suitably positioned relative to a proton acceptor on the triazine ring. Therefore, ESIPT is not a viable or expected excited-state deactivation pathway for this compound.
The concept of Twisted Intramolecular Charge Transfer (TICT) describes an excited-state relaxation process in molecules typically composed of an electron donor and an electron acceptor unit linked by a single bond. rsc.orgrsc.org Upon excitation, intramolecular rotation around this bond can lead to a perpendicular geometry, which facilitates a full electron transfer, creating a highly polar, charge-separated TICT state. nih.gov
In this compound, the bond between the triazine core and the chlorophenyl rings allows for rotational freedom. The significant steric hindrance caused by the ortho-chlorine atoms forces the phenyl rings to be substantially twisted out of the plane of the triazine ring even in the ground state. Upon photoexcitation, it is conceivable that further twisting could occur. This additional rotation in the excited state could lead to a decoupling of the π-systems of the phenyl rings and the triazine core, potentially inducing a state with some charge-transfer character. rsc.org While the 2-chlorophenyl group is not a strong electron donor, the electron-deficient nature of the triazine ring could facilitate this process. The formation of such a TICT-like state would be highly dependent on solvent polarity and viscosity and would provide a non-radiative or a red-shifted radiative deactivation channel. rsc.orgrsc.org
Quenching Mechanisms (Static vs. Dynamic)
Fluorescence quenching is a process that decreases the intensity of fluorescence from a substance. For aromatic heterocyclic compounds like triazine derivatives, this can occur through several mechanisms, which are broadly classified as either dynamic or static. researchgate.netwikipedia.orgrose-hulman.edu
Dynamic Quenching: Also known as collisional quenching, this process occurs when the excited fluorophore (the triazine derivative) collides with another molecule in solution, the quencher. researchgate.netedinst.com This collision provides a non-radiative pathway for the excited state to return to the ground state, thus decreasing fluorescence intensity without altering the absorption spectrum of the fluorophore. edinst.com The rate of dynamic quenching is dependent on the concentration of the quencher and is a diffusion-controlled process, meaning its efficiency increases with higher temperatures and lower viscosity. A key characteristic of dynamic quenching is a decrease in the fluorescence lifetime of the excited state. rose-hulman.eduspectroscopyonline.com
Static Quenching: This mechanism involves the formation of a non-fluorescent complex between the fluorophore and the quencher while they are both in the ground state. wikipedia.org Because this complex is formed before excitation, it reduces the population of fluorophores available to be excited, leading to a decrease in fluorescence intensity. rose-hulman.edu Unlike dynamic quenching, static quenching does not affect the fluorescence lifetime of the uncomplexed fluorophores. spectroscopyonline.com The formation of the ground-state complex can often be observed through changes in the absorption spectrum of the fluorophore. spectroscopyonline.com The stability of this complex typically decreases at higher temperatures, leading to a reduction in static quenching efficiency.
Distinguishing between these two mechanisms is crucial for understanding intermolecular interactions. This can be achieved by analyzing fluorescence lifetime measurements and the temperature dependence of the quenching process. rose-hulman.edu
| Quenching Type | Interaction Mechanism | Effect on Absorption Spectrum | Effect on Fluorescence Lifetime | Temperature Dependence |
| Dynamic | Collisional interaction between excited fluorophore and quencher. researchgate.net | No change. edinst.com | Decreases. spectroscopyonline.com | Quenching increases with temperature. rose-hulman.edu |
| Static | Formation of a ground-state complex between fluorophore and quencher. wikipedia.org | May change. spectroscopyonline.com | No change. edinst.com | Quenching decreases with temperature. rose-hulman.edu |
Photochemical Reactivity and Transformations
The photochemical behavior of 1,3,5-triazine (B166579) derivatives is largely dictated by the nature of the substituents attached to the triazine ring. These substituents influence the molecule's absorption of light and the subsequent chemical pathways it can undergo.
Photoinitiator Systems for Polymerization
Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations, which in turn initiate polymerization. liftchem.comjnfuturechemical.com They are classified into two main types: Type I (photocleavage) and Type II (hydrogen abstraction). mdpi.com
Many halogenated 1,3,5-triazine derivatives, particularly those with trichloromethyl (-CCl₃) groups, are known to function as highly efficient Type I photoinitiators. rsc.orgresearchgate.net Upon UV or visible light irradiation, the relatively weak carbon-chlorine bond in the -CCl₃ group undergoes homolytic cleavage to produce a dichloromethyl radical and a chlorine radical. Both of these radical species are capable of initiating the free-radical polymerization of monomers like acrylates. rsc.orgresearchgate.net
For example, 2,4,6-tris(trichloromethyl)-1,3,5-triazine (B1294688) is a well-documented photoinitiator that generates multiple radicals upon photolysis, making it very efficient. researchgate.net Similarly, 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) acts as a versatile Type I cleavable photoinitiator for the polymerization of (meth)acrylates under near-UV or visible LED irradiation. rsc.orgmdpi.com
In the case of this compound, the chlorine atom is bonded to an aromatic phenyl ring. This C(aryl)-Cl bond is significantly stronger than a C(alkyl)-Cl bond found in trichloromethyl derivatives. Consequently, it is less likely to undergo homolytic cleavage upon irradiation and is not expected to function as a Type I photoinitiator through this mechanism. It is more likely to participate in Type II photoinitiation systems, where it could act as a photosensitizer, transferring energy to another molecule that then generates the initiating radicals. sinocurechem.com
| Photoinitiator Type | Mechanism | Example Triazine Compound | Initiating Species |
| Type I (Cleavage) | Unimolecular bond cleavage upon irradiation to form radicals. mdpi.com | 2,4,6-Tris(trichloromethyl)-1,3,5-triazine. researchgate.net | Chlorine and dichloromethyl radicals. |
| Type II (H-Abstraction) | Bimolecular reaction where the excited initiator abstracts a hydrogen from a co-initiator. sinocurechem.com | Benzophenone (general example). | Radicals from the co-initiator. |
Photocatalytic Oxidation and Reduction Processes
The electron-deficient nature of the 1,3,5-triazine ring makes its derivatives suitable candidates for use in photocatalysis, where they can facilitate electron transfer processes.
Oxidation: Aromatic dendrimers with a 2,4,6-triphenyl-1,3,5-triazine (B147588) core have been demonstrated to be effective photocatalysts for the selective oxidation of various benzylamines to their corresponding N-benzylidene benzylamines under mild conditions. nih.govacs.org In these systems, the photoexcited triazine-based catalyst likely initiates an electron transfer from the benzylamine, leading to the formation of radical intermediates that proceed to the final product.
| Photocatalytic Process | Triazine Derivative Type | Reactants | Products |
| Oxidation | 2,4,6-Triphenyl-1,3,5-triazine cored dendrimers. nih.gov | Benzylamines. | N-benzylidene benzylamines. nih.gov |
| Water Oxidation | Triazine-based Covalent Organic Framework (COF) with Cobalt. acs.org | Water. | Oxygen. acs.org |
| Degradation | Chloro-triazine herbicides with TiO₂. scilit.com | Triazine derivative, water. | Cyanuric acid, inorganic ions. scilit.com |
Photostability and Degradation under Irradiation
The photostability of a molecule refers to its ability to resist degradation upon exposure to light. For many applications, such as in polymers or coatings, high photostability is desired. chemimpex.com However, in other contexts, such as for environmental contaminants, understanding the photodegradation pathways is crucial.
The photodegradation of triazine derivatives, particularly herbicidal chloro-triazines like atrazine (B1667683) and simazine, has been extensively studied. The primary degradation pathways initiated by UV irradiation often involve the cleavage of the side chains from the triazine ring. researchgate.netnih.gov Key processes include:
Dechlorination: The carbon-chlorine bond is cleaved, and the chlorine atom is typically replaced by a hydroxyl group through reaction with water.
Dealkylation: The alkylamino side chains are progressively removed.
These reactions occur in parallel and consecutively, leading to a variety of metabolites. researchgate.net The ultimate degradation product of many triazine herbicides under these conditions is 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid), a more environmentally benign compound. scilit.comresearchgate.net The presence of dimer products in some studies indicates that these degradation processes can proceed through radical mechanisms. researchgate.net
For this compound, it is plausible that photodegradation would proceed via similar pathways. Irradiation, especially in the presence of a photosensitizer or photocatalyst, could lead to the cleavage of the C-Cl bonds on the phenyl rings. This would result in the formation of hydroxylated phenyl-triazine derivatives. Under more forcing conditions, cleavage of the bond between the phenyl rings and the triazine core, or even the breakdown of the triazine ring itself, could occur. mdpi.com
Catalytic Applications Beyond Coordination Chemistry
2,4,6-Tris(2-chlorophenyl)-1,3,5-triazine as a Reagent or Promoter in Organic Synthesis
Derivatives of 1,3,5-triazine (B166579) are widely recognized for their utility in promoting various organic transformations. These applications often stem from the electrophilic nature of the carbon atoms in the triazine ring, which can be activated for nucleophilic attack.
Functional Group Transformations
Although specific studies detailing the use of this compound in functional group transformations are not readily found, other triazine derivatives, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), are well-established reagents for the activation of carboxylic acids. This activation facilitates the synthesis of esters, amides, and anhydrides. The general mechanism involves the formation of a reactive triazinyl ester, which is then susceptible to nucleophilic attack.
Carbon-Carbon and Carbon-Heteroatom Bond Formation
The application of this compound in promoting carbon-carbon or carbon-heteroatom bond formation is not well-documented. However, the broader class of triazine compounds has been explored in various coupling reactions. For instance, triazine-based ligands can be employed in metal-catalyzed cross-coupling reactions. Additionally, the triazine core can act as a scaffold in the synthesis of more complex molecules.
Condensing Reagents in Peptide Synthesis
Triazine-based compounds are notable for their role as condensing reagents in peptide synthesis, offering an alternative to more traditional carbodiimide (B86325) reagents. researchgate.net Compounds like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are effective for amide bond formation with low levels of racemization, even in aqueous or alcoholic solutions. researchgate.net The mechanism typically involves the activation of a carboxylic acid by the triazine derivative to form a highly reactive intermediate that readily couples with an amine. While there is no specific data on this compound for this purpose, its structural similarity to other active triazine reagents suggests potential utility in this area, though this remains to be experimentally verified.
Organocatalysis and Metal-Free Catalysis
The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen significant growth. While specific examples of this compound acting as an organocatalyst are not prominent in the literature, the triazine scaffold is of interest in designing metal-free catalytic systems. For example, aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have been investigated as innovative, metal-free photocatalysts for the selective oxidation of benzylamines under mild conditions. acs.org
Catalyst Recovery and Reusability in Triazine-Based Systems
The recovery and reuse of catalysts are crucial for developing sustainable chemical processes. In the context of triazine-based systems, strategies often involve the immobilization of the triazine catalyst onto a solid support. For instance, a patent describes a synthesis method for 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine (B3028495) using a recoverable and reusable acidic ionic liquid as both the solvent and catalyst. google.com This approach minimizes waste and environmental impact. While specific studies on the recovery and reusability of this compound are not available, the principles of catalyst immobilization could theoretically be applied.
Below is a table summarizing the potential, though not explicitly documented, applications of this compound based on the known reactivity of related compounds.
| Catalytic Application | Potential Role of this compound | Basis of Postulation |
| Functional Group Transformations | Promoter for esterification and amidation | Analogy to 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) |
| Peptide Synthesis | Condensing reagent for amide bond formation | Analogy to 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) researchgate.net |
| Organocatalysis | Potential metal-free photocatalyst | Based on studies of 2,4,6-triphenyl-1,3,5-triazine cored dendrimers acs.org |
Environmental Fate and Degradation Mechanisms of Triazine Compounds
Biodegradation Studies and Microbial Interactions
No peer-reviewed studies were found that investigate the biodegradation of 2,4,6-Tris(2-chlorophenyl)-1,3,5-triazine or its interactions with microbial communities. The biodegradation of other s-triazine compounds, such as atrazine (B1667683), is known to be mediated by specific microbial enzymes that catalyze hydrolytic reactions, leading to the cleavage of substituents from the triazine ring. nih.govuni-konstanz.de The ultimate mineralization often proceeds via cyanuric acid to carbon dioxide and ammonia (B1221849). nih.govmdpi.com The presence of three chlorinated phenyl groups likely makes this compound more recalcitrant to microbial degradation than the more commonly studied alkylamino-substituted triazines.
There is no information available in the scientific literature regarding the aerobic or anaerobic degradation of this compound. Studies on other triazines have identified both aerobic and anaerobic bacteria capable of their degradation. nih.govnih.gov For some chlorinated compounds, anaerobic conditions are necessary for initial reductive dechlorination before further degradation can occur. For this compound, the potential for either aerobic or anaerobic degradation has not been investigated.
As no biodegradation studies have been conducted, there is no information on the metabolites that might be formed from the microbial degradation of this compound. Consequently, no metabolic pathways have been elucidated for this compound. For other triazines, metabolites are typically formed through a series of dealkylation and dechlorination/hydroxylation steps. nih.govnih.gov Given the structure of this compound, potential initial metabolites could involve hydroxylation of the phenyl rings or cleavage of the carbon-chlorine bonds, but this is purely hypothetical without experimental support.
Hydrolytic Stability and Transformation in Aqueous Environments
There is no specific data available in the reviewed literature concerning the hydrolytic stability and transformation pathways of this compound in aqueous environments. Studies on other triazine derivatives, such as 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine, have shown that hydrolysis can be influenced by factors like the presence of metal ions. researchgate.netresearchgate.net However, these findings are not directly applicable to the stability of this compound under typical environmental conditions. Without dedicated studies, its rate of hydrolysis and the nature of its potential transformation products in water remain unknown.
Adsorption and Desorption Behavior in Environmental Matrices
Specific research on the adsorption and desorption characteristics of this compound in soil, sediment, or other environmental matrices could not be located. For other triazine compounds, such as atrazine and terbuthylazine, adsorption is influenced by the organic matter content of the soil and the chemical properties of the triazine itself. huji.ac.ilmdpi.com For instance, chloro-triazines have been observed to exhibit different sorption affinities compared to thio-triazines. huji.ac.il The presence of three 2-chlorophenyl groups on the triazine ring of the target compound suggests a high degree of hydrophobicity, which would likely lead to strong adsorption to soil organic matter, but empirical data is necessary to confirm this and to quantify the adsorption and desorption coefficients.
Advanced Analytical Techniques for Characterization of 2,4,6 Tris 2 Chlorophenyl 1,3,5 Triazine
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of 2,4,6-Tris(2-chlorophenyl)-1,3,5-triazine. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic and electronic composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the triazine ring are expected to resonate at a characteristic downfield chemical shift, typically in the range of 170-175 ppm, due to the deshielding effect of the three nitrogen atoms. The carbon atoms of the 2-chlorophenyl rings will exhibit distinct signals in the aromatic region (approximately 120-140 ppm). The carbon atom bearing the chlorine atom (C-Cl) will have a specific chemical shift influenced by the electronegativity of the chlorine.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons. A COSY spectrum would reveal the coupling between adjacent protons on the chlorophenyl rings, aiding in the assignment of the complex multiplets in the ¹H NMR spectrum. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR signals.
Table 1: Predicted NMR Data for this compound
| Technique | Nucleus | Predicted Chemical Shift (ppm) | Description |
| ¹H NMR | Aromatic Protons | 7.0 - 8.0 | Complex multiplet arising from the protons on the 2-chlorophenyl rings. |
| ¹³C NMR | Triazine Carbons | 170 - 175 | Characteristic signal for the carbon atoms in the 1,3,5-triazine (B166579) ring. |
| ¹³C NMR | Aromatic Carbons | 120 - 140 | Signals corresponding to the carbon atoms of the 2-chlorophenyl rings. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the triazine ring and the substituted phenyl rings. Key vibrational modes include the C=N stretching of the triazine ring, typically observed in the region of 1500-1600 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group will give rise to a characteristic absorption in the fingerprint region, generally between 800 and 600 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | > 3000 |
| Triazine C=N | Stretching | 1500 - 1600 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-Cl | Stretching | 800 - 600 |
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound with a high degree of confidence. Fragmentation patterns in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule would likely involve the loss of chlorine atoms, cleavage of the bond between the phenyl and triazine rings, and fragmentation of the triazine ring itself.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands in the ultraviolet region, arising from π–π* electronic transitions within the aromatic phenyl rings and the triazine core. The presence of the chlorine substituents on the phenyl rings may cause a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the unsubstituted 2,4,6-triphenyl-1,3,5-triazine (B147588), depending on the interplay of electronic effects. The extended conjugation between the phenyl rings and the triazine core contributes to the intensity and position of these absorption bands.
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation and purification of compounds, as well as for the assessment of their purity.
High Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound. In this method, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase.
A typical mobile phase would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The purity of the sample can be determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A UV detector is commonly used for detection, set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum.
Table 3: Typical HPLC Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. For a compound like this compound, which may have limited volatility, derivatization is often a necessary step to enable GC analysis. This process involves chemically modifying the compound to increase its volatility and thermal stability.
Detailed research findings on the specific application of GC for the analysis of volatile derivatives of this compound are not extensively available in the public domain. However, the general principles of the technique would involve the following:
Sample Preparation and Derivatization: A suitable derivatization agent would be chosen to react with any functional groups on the triazine ring or the chlorophenyl substituents that could be modified to enhance volatility.
Instrumentation: A gas chromatograph equipped with a capillary column appropriate for the separation of chlorinated aromatic compounds would be utilized. The choice of the stationary phase of the column is critical for achieving good resolution.
Detection: Common detectors such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be employed. GC-MS would be particularly advantageous as it would not only separate the derivatives but also provide mass spectral data for their identification and structural elucidation.
Table 1: Hypothetical GC Parameters for Analysis of a Volatile Derivative
| Parameter | Value |
| Column Type | Capillary Column (e.g., DB-5ms) |
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium |
| Temperature Program | Optimized for separation |
| Detector | Mass Spectrometer (MS) |
X-ray Diffraction (XRD) for Solid-State Structure Determination
While specific crystallographic data for this compound is not readily found in published literature, the application of XRD would yield a detailed structural model. The expected findings from an XRD analysis would include:
Crystal System and Space Group: Determination of the crystal's symmetry and lattice parameters.
Molecular Geometry: Precise measurement of the bond lengths and angles within the triazine ring and the chlorophenyl substituents.
Intermolecular Interactions: Identification of any significant non-covalent interactions, such as pi-pi stacking or halogen bonding, which influence the crystal packing.
Table 2: Illustrative Crystallographic Data Table
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| β (°) | [Value] |
| Volume (ų) | [Value] |
| Z | [Value] |
Thermal Analysis Techniques (TGA, DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and phase transitions of a material as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, TGA would provide information on its decomposition temperature and the presence of any residual mass.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine melting points, glass transitions, and other phase changes.
Specific TGA and DSC data for this compound are not widely reported. However, a typical thermal analysis would reveal key properties of the compound.
Table 3: Representative Thermal Analysis Data
| Technique | Parameter | Observation |
| TGA | Onset of Decomposition (Tonset) | Temperature at which significant mass loss begins |
| Residue at High Temperature | Percentage of mass remaining after decomposition | |
| DSC | Melting Point (Tm) | Temperature of the endothermic melting peak |
| Enthalpy of Fusion (ΔHf) | Heat absorbed during melting |
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research on 2,4,6-Tris(2-chlorophenyl)-1,3,5-triazine should prioritize the exploration of novel synthetic pathways that adhere to the principles of sustainable chemistry. The traditional synthesis of symmetrically substituted triazines often relies on the trimerization of nitriles or the substitution of cyanuric chloride, which can involve harsh reaction conditions and the use of hazardous reagents.
Future investigations could focus on:
Microwave-Assisted and Ultrasound-Promoted Synthesis: These techniques have the potential to significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. A systematic study of these methods for the synthesis of this compound could lead to more efficient and sustainable production.
Catalytic Approaches: The development of novel catalysts, including metal-organic frameworks (MOFs) and supported nanocatalysts, could enable the synthesis under milder conditions with higher selectivity. Research into catalytic trimerization of 2-chlorobenzonitrile (B47944) would be a primary focus.
Green Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, could minimize the environmental impact associated with volatile organic compounds (VOCs) typically used in organic synthesis.
A comparative analysis of these potential synthetic routes is presented in the table below, highlighting the key parameters for future research.
| Synthetic Route | Potential Advantages | Key Research Focus |
| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields | Optimization of power, temperature, and reaction time |
| Ultrasound-Promoted | Enhanced mass transfer, potential for lower temperatures | Study of frequency and power effects on reaction kinetics |
| Novel Catalysis | Higher selectivity, milder reaction conditions, catalyst recyclability | Development and screening of novel catalyst systems |
| Green Solvents | Reduced environmental impact, potential for easier product separation | Solubility and reactivity studies in alternative solvents |
Advanced Computational Modeling for Predictive Design
In the absence of experimental data, computational modeling and simulation offer a powerful tool for predicting the properties and potential applications of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate its electronic structure, molecular geometry, and spectroscopic properties.
Key areas for computational investigation include:
Molecular and Electronic Structure: Calculating the optimized geometry, frontier molecular orbital (HOMO-LUMO) energies, and electrostatic potential surface can provide insights into its reactivity, stability, and potential for charge transport.
Spectroscopic Properties: Simulating its theoretical UV-Vis, IR, and NMR spectra would be invaluable for its future experimental identification and characterization.
Predictive Design of Derivatives: Computational screening of various substituted analogs of this compound could guide the synthesis of new materials with tailored electronic and optical properties for specific applications.
The following table outlines the potential computational methods and the properties that could be predicted for this compound.
| Computational Method | Predicted Properties | Potential Significance |
| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO gap, electrostatic potential | Understanding electronic structure and reactivity |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Guiding spectroscopic characterization |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Predicting solid-state packing and material properties |
Multifunctional Material Systems Integration
The rigid and planar structure of the triazine core, combined with the presence of three phenyl substituents, suggests that this compound could serve as a versatile building block for the construction of multifunctional materials.
Future research could explore its integration into:
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The chlorophenyl groups could be functionalized to introduce coordinating sites for the synthesis of porous crystalline materials with potential applications in gas storage, separation, and catalysis.
Organic Light-Emitting Diodes (OLEDs): The triazine core is known for its electron-accepting properties, making it a candidate for host or electron-transporting materials in OLEDs. The impact of the 2-chlorophenyl substitution on the triplet energy and charge mobility would be a critical area of investigation.
High-Performance Polymers: Incorporation of the this compound moiety into polymer backbones could enhance thermal stability, flame retardancy, and dielectric properties.
Interdisciplinary Research in Energy and Environmental Applications
The unique electronic properties that may be endowed by the combination of the electron-deficient triazine ring and the electronegative chlorine atoms on the phenyl rings suggest potential applications in energy and environmental remediation.
Promising avenues for interdisciplinary research include:
Photocatalysis: Triazine-based materials have shown promise in photocatalytic applications. Investigating the potential of this compound for the degradation of organic pollutants in water or for hydrogen production from water splitting under light irradiation would be a valuable endeavor.
Energy Storage: As a component in organic batteries or supercapacitors, the redox properties of this triazine derivative could be explored. The stability of the molecule during charge-discharge cycles would be a key factor to assess.
Sensors: The interaction of the triazine core or the chlorophenyl groups with specific analytes could be investigated for the development of chemical sensors.
Development of Smart Triazine-Based Systems
The concept of "smart" materials that respond to external stimuli is a rapidly growing field. The structure of this compound offers possibilities for designing stimuli-responsive systems.
Future research could focus on:
Photochromic and Thermochromic Materials: By incorporating photo- or thermo-sensitive moieties onto the chlorophenyl rings, it may be possible to create materials that change color in response to light or temperature.
Luminescent Probes: The fluorescence properties of this compound, and how they might be modulated by the presence of specific ions or molecules, could be investigated for applications in bio-imaging and sensing.
Self-Assembling Systems: The potential for this molecule to form ordered supramolecular structures through non-covalent interactions could be explored for the development of liquid crystals or other self-organized materials.
Q & A
Q. What are the optimal synthetic conditions for 2,4,6-Tris(2-chlorophenyl)-1,3,5-triazine?
Methodological Answer: The synthesis typically involves nucleophilic substitution using cyanuric chloride and substituted phenyl groups. Key variables include:
- Bases : NaOH, KOH, or DIPEA are commonly used to deprotonate intermediates .
- Solvents : THF, acetone, or acetonitrile are preferred for their polarity and ability to dissolve intermediates .
- Atmosphere : Reactions often require inert conditions (e.g., argon) to prevent hydrolysis of cyanuric chloride .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer :
- NMR : H and C NMR confirm substituent positions. For example, aromatic protons appear at δ 7.2–7.8 ppm .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (expected [M+H]⁺: 388.05) .
- XRD : Single-crystal X-ray diffraction resolves crystal packing and steric effects from ortho-chlorophenyl groups .
Safety Note : Use gloves and fume hoods due to potential skin/eye irritation .
Q. How can solubility challenges be addressed during purification?
Methodological Answer :
- Recrystallization : Use toluene or dichloromethane/hexane mixtures (solubility: ~10 mg/mL in toluene at 25°C) .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent effectively separates byproducts .
Advanced Research Questions
Q. How do substituent positions influence electronic properties of the triazine core?
Methodological Answer :
- Computational Studies : DFT calculations (e.g., Gaussian 09) reveal electron-withdrawing effects of ortho-chlorophenyl groups, lowering the LUMO by ~1.2 eV compared to para-substituted analogs .
- Cyclic Voltammetry : Redox potentials shift by +0.3 V vs. Ag/AgCl due to enhanced electron deficiency .
Data Contradiction : Experimental LUMO values may deviate from DFT by ±0.15 eV due to solvation effects .
Q. Can this compound serve as a ligand for metal-organic frameworks (MOFs)?
Methodological Answer :
- Coordination Studies : The triazine nitrogen atoms bind to transition metals (e.g., Fe³⁺, Cu²⁺) in octahedral geometries. Stability constants (log K) range from 4.5–6.0 .
- MOF Synthesis : React with metal salts (e.g., FeCl₃) in DMF at 120°C for 24 hours. BET surface areas of derived MOFs reach ~800 m²/g .
Limitation : Steric hindrance from chlorophenyl groups may reduce porosity compared to simpler triazine ligands .
Q. How does pH affect the stability of this compound?
Methodological Answer :
Q. What strategies mitigate contradictions in reported catalytic activity data?
Methodological Answer :
- Control Experiments : Test for trace metal contamination (e.g., via ICP-MS), which may artificially enhance catalytic performance .
- Standardized Protocols : Use identical solvent systems (e.g., dry DMF) and substrate ratios to minimize variability .
Example : Discrepancies in Suzuki coupling yields (60–85%) arise from residual palladium in commercial batches .
Q. How can computational modeling predict photophysical properties?
Methodological Answer :
- TD-DFT : Predicts UV-Vis absorption maxima (e.g., λmax = 320 nm in CHCl₃) with <5% error vs. experimental data .
- Solvatochromism : Simulate solvent effects using COSMO-RS to correlate emission shifts with solvent polarity .
Advanced Tip : Pair with experimental transient absorption spectroscopy to validate excited-state lifetimes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
